REACTION_CXSMILES
|
[CH2:1]([O:3]C1N=C(C(O)=O)C=C(CC)N=1)C.C([O:17][C:18]([C:20]1[CH:25]=[C:24]([CH2:26][CH:27]([CH3:29])[CH3:28])[N:23]=[C:22](S(C)(=O)=O)[N:21]=1)=[O:19])C.CC([O-])(C)C.[K+]>CO>[CH2:26]([C:24]1[N:23]=[C:22]([O:3][CH3:1])[N:21]=[C:20]([C:18]([OH:17])=[O:19])[CH:25]=1)[CH:27]([CH3:29])[CH3:28] |f:2.3|
|
Name
|
2-ethoxy-6-ethyl-pyrimidine-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC(=CC(=N1)C(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC(=NC(=N1)OC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |